![molecular formula C14H12ClNO5S B4832491 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B4832491.png)
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid
概要
説明
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorophenyl group, a sulfamoyl group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid typically involves the reaction of 4-chlorobenzenesulfonamide with 4-hydroxyphenoxyacetic acid. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
科学的研究の応用
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their death.
類似化合物との比較
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the sulfonamide group.
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Uniqueness
2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetic acid is unique due to the combination of its chlorophenyl, sulfamoyl, and phenoxyacetic acid groups. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c15-10-1-3-11(4-2-10)16-22(19,20)13-7-5-12(6-8-13)21-9-14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVDHCTVGVKTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4832416.png)
![4-ethoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4832418.png)
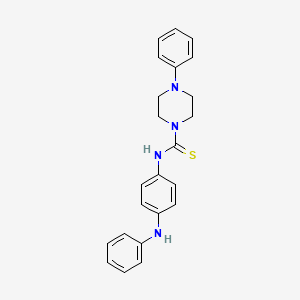
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4832440.png)
![3-(3-methoxyphenyl)-N-[3-(4-methylpyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B4832445.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4832447.png)
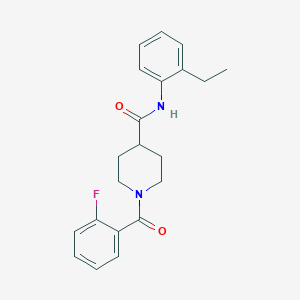
![4-[(3,4-dimethylphenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B4832451.png)
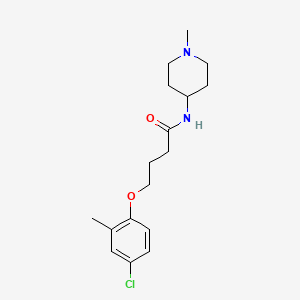
![4-[4-Methylsulfanyl-3-(piperidine-1-carbonyl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one](/img/structure/B4832462.png)
![3-methoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B4832476.png)
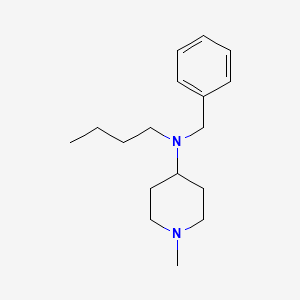
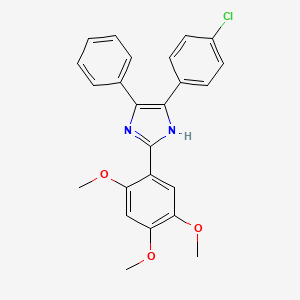
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B4832503.png)
